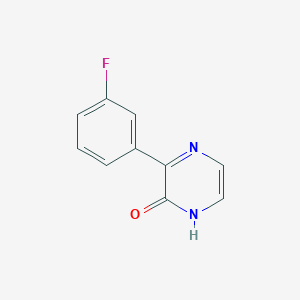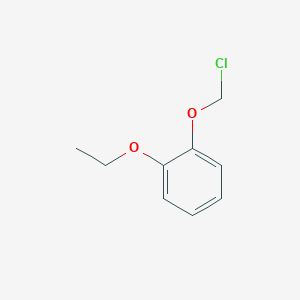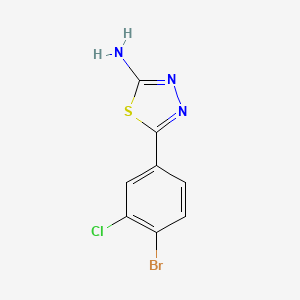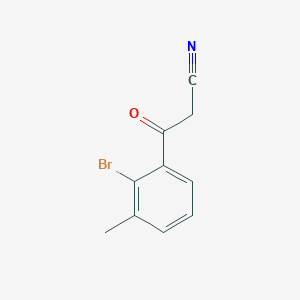
3-(3-Fluorophenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a fluorophenyl group
Métodos De Preparación
The synthesis of 3-(3-Fluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazinone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(3-Fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
3-(3-Fluorophenyl)pyrazin-2(1H)-one can be compared with other similar compounds such as:
3-Phenylpyrazin-2(1H)-one: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
3-(4-Fluorophenyl)pyrazin-2(1H)-one: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.
3-(3-Chlorophenyl)pyrazin-2(1H)-one: Substitution with chlorine instead of fluorine can lead to different reactivity and applications.
Propiedades
Fórmula molecular |
C10H7FN2O |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14) |
Clave InChI |
SBEYAQFKQQGKMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)




![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)


![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)




